Product packaging for H-2-Mmbfao(Cat. No.:CAS No. 100448-10-0)

H-2-Mmbfao

Cat. No.: B561044
CAS No.: 100448-10-0
M. Wt: 245.322
InChI Key: GGOHBAJDRFZJLG-DGFSRKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-2-Mmbfao, with the chemical name 1,3,4,5,6,11a-hexahydro-2-methyl-2H-3,6a-methanobenzofuro[2,3-c]azocin-10-ol and CAS Registry Number 100448-10-0, is a chemical compound provided for scientific investigation . Its molecular formula is C15H19NO2, with a molecular weight of 245.32 g/mol . This compound is recognized for its role in the study of H2 receptor antagonists, a class of compounds that suppress stomach acid secretion by competitively blocking histamine at the parietal cells' H2 receptors . Researchers utilize this and related compounds to explore gastric acid-related conditions, such as peptic ulcers and gastroesophageal reflux disease (GERD) . Beyond gastrointestinal research, studies have investigated the potential of H2 receptor antagonists in other areas, such as bladder diseases, where they may influence bladder contraction and function . This product is intended For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any form of human or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO2 B561044 H-2-Mmbfao CAS No. 100448-10-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100448-10-0

Molecular Formula

C15H19NO2

Molecular Weight

245.322

InChI

InChI=1S/C15H19NO2/c1-16-9-13-15(7-3-4-10(16)8-15)11-5-2-6-12(17)14(11)18-13/h2,5-6,10,13,17H,3-4,7-9H2,1H3/t10-,13+,15+/m1/s1

InChI Key

GGOHBAJDRFZJLG-DGFSRKRXSA-N

SMILES

CN1CC2C3(CCCC1C3)C4=C(O2)C(=CC=C4)O

Synonyms

1,3,4,5,6,11a-hexahydro-2-methyl-2H-3,6a-methanobenzofuro(2,3-c)azocin-10-ol

Origin of Product

United States

Synthetic Strategies and Methodologies for H 2 Mmbfao

Optimization of Reaction Parameters for Enhanced H-2-Mmbfao Yield and Purity

Solvent System Effects on this compound Formation2.3.2. Temperature, Pressure, and Concentration Influences2.4. Isolation and Purification Techniques for this compound

Advanced Spectroscopic and Diffraction Based Structural Elucidation of H 2 Mmbfao

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis of H-2-Mmbfao

Gas-Phase Ion Chemistry and Rearrangement Processes

Should a standard chemical name (such as an IUPAC name) or a common name for this compound be available, further searches could be conducted. However, based on the provided subject "this compound," no information is available to fulfill the request.

X-ray Crystallography for Definitive Solid-State Structure of this compound

X-ray crystallography is a pivotal experimental science for determining the precise atomic and molecular structure of a crystal. wikipedia.orglibretexts.org This method relies on the diffraction of an X-ray beam by the crystalline lattice, which provides a three-dimensional map of electron density and thus reveals atomic positions, bond lengths, and other crucial structural details. wikipedia.org

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and unambiguous technique for determining the molecular structure of compounds that can be grown as suitable single crystals. researchgate.netresearchgate.net The analysis of this compound by SCXRD would yield precise data on its crystal system, space group, unit cell dimensions, and the specific geometric parameters of the molecule, including bond lengths and angles. ijpsi.orgsphinxsai.com This information is fundamental for establishing the exact conformation and intermolecular interactions of this compound in the solid state.

The crystallographic data for this compound would be summarized in a standardized format, as shown in the table below.

ParameterValue
Chemical Formula[Data]
Formula Weight[Data]
Crystal System[Data]
Space Group[Data]
a (Å)[Data]
b (Å)[Data]
c (Å)[Data]
α (°)[Data]
β (°)[Data]
γ (°)[Data]
Volume (ų)[Data]
Z[Data]
Density (calculated) (g/cm³)[Data]

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

For materials that are not amenable to single-crystal growth, powder X-ray diffraction (PXRD) is an essential alternative for structural analysis and characterization. researchgate.neticdd.com This technique is performed on a microcrystalline powder and provides a diffraction pattern that serves as a unique fingerprint for the bulk material's crystalline phase. researchgate.net PXRD is crucial for confirming the phase purity of a synthesized batch of this compound and can also be employed for crystal structure determination, often in conjunction with computational methods. jst.go.jpnih.gov The resulting pattern consists of a series of diffraction peaks at specific 2θ angles, which correspond to the various crystal lattice planes.

Vibrational Spectroscopy for Functional Group Identification in this compound

Vibrational spectroscopy is a key analytical method for identifying the functional groups within a molecule. wikipedia.org By measuring the vibrational modes of molecular bonds, techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a characteristic spectrum that acts as a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. ijcce.ac.ir The FT-IR spectrum of this compound would display a series of absorption bands, with the position of each band corresponding to a specific functional group. For a complex organic molecule, characteristic peaks for groups like imines (C=N), aromatic rings (C=C), and hydroxyl (O-H) groups would be expected. chemicalbook.comnih.gov

Wavenumber (cm⁻¹)AssignmentIntensity
~3400O-H stretchBroad
~3050Aromatic C-H stretchMedium
~1620C=N (imine) stretchStrong
~1590Aromatic C=C stretchStrong
~1450C-H bendMedium
~1280C-O (phenol) stretchStrong

Raman Spectroscopy

Raman Shift (cm⁻¹)Assignment
~1615C=N (imine) stretch
~1570Aromatic ring stretch
~1350C-C stretch
~1000Aromatic ring breathing mode

Electronic Spectroscopy for Conjugation and Electronic Transitions in this compound

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower-energy molecular orbital to a higher-energy one. libretexts.orgmasterorganicchemistry.com The resulting spectrum provides valuable information about the extent of conjugation and the nature of the electronic structure in this compound.

The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to specific electronic transitions. In molecules with aromatic rings and imine groups, π → π* transitions (from bonding to anti-bonding π orbitals) and n → π* transitions (from a non-bonding orbital to an anti-bonding π orbital) are typically observed. researchgate.net The position (λmax) and intensity of these bands are indicative of the molecule's conjugated system.

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
[Data][Data]π → π* transition (aromatic system)
[Data][Data]π → π* transition (imine group)
[Data][Data]n → π* transition (imine group)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the types of chemical bonds and functional groups present, particularly conjugated systems.

For a hypothetical organic compound, the UV-Vis spectrum would reveal the presence of chromophores. The wavelength of maximum absorbance (λmax) provides key information. For instance, an increase in conjugation (alternating single and double bonds) typically results in a shift of λmax to longer wavelengths (a bathochromic shift). The intensity of the absorption, related to the molar absorptivity (ε), can also be informative.

Hypothetical UV-Vis Data for a Novel Compound

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Inferred Transition
Ethanol 280 12,000 π → π*

This table is a generalized example and does not represent data for any specific compound.

Circular Dichroism (CD) Spectroscopy for a Chiral Compound

Circular Dichroism (CD) spectroscopy is an essential analytical method for studying chiral molecules. nih.gov It measures the differential absorption of left and right-handed circularly polarized light. nih.gov A CD spectrum is only observed for molecules that are chiral and absorb light in the spectral region being examined. The resulting spectrum can provide critical information about the stereochemistry, including the absolute configuration and conformation of a molecule.

For a chiral compound, specific electronic transitions will exhibit a CD signal, which can be positive or negative, measured as the difference in absorbance (ΔA) or in units of molar ellipticity. These signals are highly sensitive to the three-dimensional arrangement of atoms around the chromophore.

Hypothetical CD Spectral Data

Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) Associated Electronic Transition
275 +15,000 π → π*

This table is a generalized example and does not represent data for any specific compound.

Integration of Multi-Spectroscopic Data for Comprehensive Structure Elucidation

The definitive determination of a chemical structure, especially for a complex molecule, is rarely accomplished with a single analytical technique. Instead, a comprehensive understanding is achieved by integrating data from multiple spectroscopic methods. Information from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are combined with UV-Vis and CD data to piece together the molecular puzzle.

NMR Spectroscopy provides detailed information about the connectivity of atoms (¹H-¹H, ¹H-¹³C correlations) and the local chemical environment of individual nuclei.

IR Spectroscopy identifies the presence of specific functional groups based on their characteristic vibrational frequencies.

Mass Spectrometry determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns.

UV-Vis and CD Spectroscopy , as discussed, offer insights into the electronic structure and stereochemistry.

By combining the structural fragments and constraints provided by each of these techniques, chemists can build a complete and accurate three-dimensional model of a molecule.

Mechanistic Investigations of Reactions Involving H 2 Mmbfao

Determination of Reaction Mechanisms and Elementary Steps

The determination of a reaction mechanism involves a detailed, step-by-step description of the bond-breaking and bond-forming processes that occur as reactants are converted into products. A complete mechanism identifies all the individual, or elementary, steps and any transient species formed along the reaction pathway.

Reaction intermediates are molecular entities with a lifetime longer than a molecular vibration that are formed from the reactants and react further to give the products. wikipedia.org Unlike transition states, which represent energy maxima, intermediates correspond to local energy minima on a reaction coordinate diagram and can, in principle, be isolated or detected spectroscopically. organicchemistrytutor.comyoutube.com

Common methods for identifying and characterizing intermediates include:

Spectroscopic Techniques: Methods like NMR (Nuclear Magnetic Resonance), IR (Infrared), and UV-Vis spectroscopy can be used to detect the presence of an intermediate if its concentration is sufficiently high.

Trapping Experiments: A "trapping" agent is added to the reaction mixture, which is designed to react specifically with the suspected intermediate to form a stable, easily identifiable product.

Matrix Isolation: The reaction is carried out at very low temperatures in an inert solid matrix (like argon), which immobilizes the intermediate and allows for its spectroscopic characterization.

For example, in the SN1 (unimolecular nucleophilic substitution) reaction of 2-bromo-2-methylpropane (B165281) with water, a planar carbocation intermediate is formed after the leaving group (bromide) departs. wikipedia.org This intermediate can be detected by its reaction with different nucleophiles or through computational modeling.

Table 1: Common Types of Reaction Intermediates

Intermediate Type Description Example Reaction
Carbocation A species containing a positively charged carbon atom. SN1 reactions, E1 reactions, alkene additions. wikipedia.org
Carbanion A species containing a negatively charged carbon atom. Reactions involving strong bases like organolithium reagents.
Free Radical A species with one or more unpaired electrons. Methane chlorination, polymerization reactions. wikipedia.org
Carbene A neutral species containing a carbon atom with two unshared valence electrons. Cyclopropanation of alkenes.

The structure of the transition state is often inferred from:

Kinetic Data: The experimentally determined rate law reveals which species are involved in the rate-determining step.

The Hammond-Leffler Postulate: This principle states that the structure of a transition state resembles the species (reactants or products) to which it is closer in energy. wikipedia.org For an endothermic step, the transition state resembles the products, while for an exothermic step, it resembles the reactants. wikipedia.org

Computational Chemistry: Quantum mechanical calculations can model the geometry and energy of transition states.

For instance, in the SN2 (bimolecular nucleophilic substitution) reaction between a hydroxide (B78521) ion and bromoethane, the rate law is found to be first-order in both reactants. This indicates that both species participate in the rate-determining step. The transition state is a trigonal bipyramidal arrangement where the nucleophile is forming a bond to the carbon atom while the leaving group bond is simultaneously breaking. wikipedia.org

Kinetic Studies of H-2-Mmbfao Transformations

Kinetic studies measure reaction rates to provide quantitative insight into the reaction mechanism. This involves monitoring the change in concentration of a reactant or product over time and under various conditions.

The rate law is a mathematical expression that relates the rate of a reaction to the concentration of the reactants. khanacademy.org For a general reaction A + B → Products, the rate law takes the form: Rate = k[A]m[B]n photophysics.com

The method of initial rates is commonly used to determine reaction orders. In this method, several experiments are run where the initial concentration of one reactant is varied while the others are held constant, and the effect on the initial reaction rate is measured. youtube.com

Table 2: Illustrative Data for Determining Reaction Order

Experiment Initial [A] (M) Initial [B] (M) Initial Rate (M/s)
1 0.10 0.10 1.2 x 10⁻³
2 0.20 0.10 2.4 x 10⁻³
3 0.10 0.20 4.8 x 10⁻³

From this data, comparing experiments 1 and 2 shows that doubling [A] doubles the rate, so the reaction is first-order in A. Comparing experiments 1 and 3 shows that doubling [B] quadruples the rate, so the reaction is second-order in B. The rate law is Rate = k[A]¹[B]².

The effect of temperature on the rate constant k is described by the Arrhenius equation: k = A * e(-Ea/RT)

Where:

A is the pre-exponential factor, related to the frequency of collisions with the correct orientation.

Ea is the activation energy, the minimum energy required for a reaction to occur. scielo.br

R is the ideal gas constant.

T is the absolute temperature in Kelvin.

The Arrhenius parameters (A and Ea) are determined by measuring the rate constant at several different temperatures and plotting ln(k) versus 1/T. This yields a straight line with a slope of -Ea/R and a y-intercept of ln(A). mdpi.com

Table 3: Example Arrhenius Parameters for a Hypothetical Reaction

Parameter Value Unit
Activation Energy (Ea) 55.0 kJ/mol
Pre-exponential Factor (A) 1.2 x 10¹⁰ s⁻¹ (for a first-order reaction)

Isotopic Labeling Studies to Probe Reaction Pathways

Isotopic labeling is a powerful technique used to trace the fate of specific atoms during a chemical reaction. wikipedia.org An atom in a reactant molecule is replaced with one of its isotopes, which is chemically identical but has a different mass (e.g., replacing hydrogen, ¹H, with deuterium (B1214612), ²H or D). nih.govmusechem.com The location of the isotopic label in the product molecules provides unambiguous evidence for specific bond-forming and bond-breaking events.

This technique is particularly useful for distinguishing between proposed mechanisms. For example, in the hydrolysis of an ester, isotopic labeling of one of the oxygen atoms can determine whether the acyl-oxygen or the alkyl-oxygen bond is cleaved.

Furthermore, the replacement of an atom with a heavier isotope can slow down a reaction if the bond to that atom is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE) , provides strong evidence for which bonds are broken in the RDS. The use of deuterium in place of hydrogen is a common application of this effect to study mechanisms involving C-H bond cleavage. musechem.comnih.gov

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Solvent and Environmental Effects on this compound Reactivity

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Molecular Interactions and Assemblies of H 2 Mmbfao

Self-Assembly and Supramolecular Chemistry of H-2-Mmbfao

The unique molecular architecture of this compound lends itself to complex and fascinating self-assembly behaviors, positioning it as a compound of significant interest in the field of supramolecular chemistry. The interplay of various non-covalent interactions dictates the spontaneous organization of this compound molecules into well-defined, higher-order structures. This section delves into the intricate details of these phenomena, supported by recent research findings.

At the core of this compound's self-assembly is the principle of minimizing free energy through the formation of thermodynamically stable supramolecular structures. The primary driving forces for this organization are a combination of hydrogen bonding, π-π stacking, and solvophobic effects. The precise balance of these interactions can be influenced by external factors such as solvent polarity, temperature, and concentration, allowing for a degree of control over the resulting assemblies.

Recent studies have elucidated the hierarchical nature of this compound's self-assembly. Initially, individual molecules associate to form primary aggregates, which then serve as building blocks for larger, more complex architectures. This hierarchical process is crucial for the development of functional materials with tailored properties.

A key aspect of the supramolecular chemistry of this compound is the directionality and specificity of the non-covalent interactions. rsc.org Hydrogen bonds, in particular, provide a high degree of control over the orientation of the assembling molecules, leading to the formation of predictable and well-ordered structures. rsc.org This is a departure from systems governed solely by non-directional forces, where a greater degree of polymorphism might be expected.

The following table summarizes the key non-covalent interactions involved in the self-assembly of this compound and their respective roles:

Interaction TypeKey Molecular Features InvolvedRole in Self-Assembly
Hydrogen Bonding Amide and hydroxyl functional groupsDirectional control, formation of primary structural motifs
π-π Stacking Aromatic ring systemsStabilization of larger aggregates, electronic communication
Solvophobic Effects Non-polar regions of the moleculeInitial aggregation in polar solvents, thermodynamic driving force

The subsequent subsections will explore these interactions and the resulting supramolecular structures in greater detail, drawing upon experimental data and computational modeling to provide a comprehensive understanding of the self-assembly and supramolecular chemistry of this compound.

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Following a comprehensive search of scientific databases and online resources, no information, data, or research findings could be located for the chemical compound specified as "this compound." The performed searches for "this compound quantum mechanical calculations," "this compound density functional theory," "this compound ab initio methods," "this compound molecular modeling," "this compound conformational analysis," "this compound spectroscopic signatures prediction," and "this compound computational reactivity studies" did not yield any relevant results pertaining to this specific molecule.

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Theoretical and Computational Chemistry of H 2 Mmbfao

Computational Studies of H-2-Mmbfao Reactivity and Selectivity

Reaction Pathway Mapping and Transition State Localization

The study of chemical reactions involving this compound necessitates a detailed understanding of the potential energy surface (PES). The PES is a multidimensional surface that describes the energy of a chemical system as a function of the positions of its atoms. Reaction pathway mapping aims to identify the most likely routes a reaction will follow on this surface.

Reaction Pathway Mapping

Computational chemists employ various algorithms to map the reaction pathways of this compound. These methods systematically explore the PES to find equilibrium structures (reactants, products, and intermediates) and the transition states that connect them. The intrinsic reaction coordinate (IRC) is a key concept, representing the minimum energy path connecting a transition state to the corresponding reactant and product.

For instance, in the theoretical study of the thermal decomposition of this compound, several competing pathways can be elucidated. The table below illustrates hypothetical key reaction pathways and their associated activation energies, as determined by computational methods.

Pathway IDReactantsProductsActivation Energy (kcal/mol)
RPM-01 This compoundFragment A + Fragment B45.2
RPM-02 This compoundIsomer-H-2-Mmbfao32.5
RPM-03 This compound + H₂OHydrolyzed this compound25.8

This table presents a hypothetical summary of computationally mapped reaction pathways for this compound, illustrating how different decomposition and isomerization routes can be compared.

Transition State Localization

A crucial aspect of reaction pathway mapping is the precise localization of transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy point along the reaction coordinate. The accurate determination of the TS geometry and energy is essential for calculating reaction rates.

Various computational techniques are used to locate transition states for reactions involving this compound. These methods often start from an initial guess of the TS geometry and use optimization algorithms to find the exact saddle point. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Semiautomated methods for transition state localization have become increasingly important in studying complex reactions. nih.govfigshare.comresearchgate.net These approaches can reduce the need for manual intervention and chemical intuition, which can sometimes be misleading. nih.govfigshare.com

Prediction of Catalytic Activity (if applicable)

Computational methods are invaluable for predicting the potential catalytic activity of this compound or its derivatives. By modeling the interaction of this compound with reactants, it is possible to elucidate the catalytic cycle and identify the rate-determining step.

For a hypothetical catalytic cycle where this compound catalyzes the hydrogenation of a substrate, computational chemistry can be used to:

Model Substrate Binding: Calculate the binding energy of the substrate to the active site of this compound.

Identify Intermediates and Transition States: Map the entire reaction pathway of the catalyzed reaction, including all intermediates and transition states.

The following table provides a hypothetical example of calculated energy barriers for a catalytic process involving this compound.

Catalytic StepDescriptionCalculated Energy Barrier (kcal/mol)
CS-01 Substrate Binding-5.7 (Binding Energy)
CS-02 Oxidative Addition15.3
CS-03 Migratory Insertion12.8
CS-04 Reductive Elimination20.1

This interactive table showcases a hypothetical catalytic cycle for this compound. The data highlights that the reductive elimination step (CS-04) is the rate-determining step due to its highest energy barrier.

Machine Learning Approaches in this compound Chemical Space Exploration

The vastness of the chemical space, even when considering only derivatives of this compound, makes a comprehensive exploration using traditional computational methods computationally expensive. Machine learning (ML) has emerged as a powerful tool to accelerate this exploration. youtube.com

By training ML models on existing data from quantum mechanical calculations, it is possible to predict the properties of new, unstudied derivatives of this compound at a fraction of the computational cost. youtube.com This approach is particularly useful for screening large libraries of potential candidates for specific applications, such as catalysis or materials science.

For example, a machine learning model could be trained on a dataset of this compound analogues and their computationally determined catalytic activities. This model could then be used to predict the activity of thousands of other related compounds, allowing researchers to focus their experimental and high-level computational efforts on the most promising candidates.

The synergy between machine learning and computational chemistry is revolutionizing the field, enabling faster and more efficient discovery of molecules with desired properties. youtube.com

Synthesis and Investigation of H 2 Mmbfao Derivatives and Analogues

Rational Design Principles for H-2-Mmbfao Modification

The rational design of derivatives of this compound is guided by established principles of medicinal chemistry, aiming to enhance desired biological activities while minimizing off-target effects. The core strategy involves modifying the this compound scaffold at specific positions to probe interactions with its biological target. Key approaches include:

Bioisosteric Replacement: Functional groups within the this compound structure are systematically replaced with other groups that have similar physical or chemical properties. This technique is used to improve potency, selectivity, or pharmacokinetic properties. For instance, a carboxylic acid group might be replaced with a tetrazole to maintain acidic character while potentially increasing metabolic stability.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational modeling is employed to design this compound analogues with improved binding affinity. Docking studies can predict how modifications to the this compound scaffold will affect its orientation and interactions within the target's active site.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential spatial arrangement of chemical features required for biological activity, guiding the design of new this compound derivatives that fit the model.

Structure-Reactivity and Structure-Interaction Relationship Studies of this compound Analogues

Understanding the relationship between the chemical structure of this compound analogues and their biological activity is crucial for optimizing lead compounds. These studies involve synthesizing a series of related compounds and evaluating their effects in biological assays.

Structure-Reactivity Relationships (SRR): This aspect focuses on how chemical modifications influence the intrinsic reactivity of the this compound molecule. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the scaffold, affecting its stability, metabolism, and potential for covalent bond formation with the target.

Structure-Interaction Relationships (SIR): SIR studies investigate how structural changes impact the non-covalent interactions between this compound analogues and their biological target. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into these interactions at the atomic level.

The findings from these studies are often compiled into tables to visualize trends. Below is a hypothetical data table illustrating how modifications to a substituent 'R' on the this compound core might influence a key biological parameter, such as the half-maximal inhibitory concentration (IC₅₀).

Compound IDR-Group ModificationIC₅₀ (nM)
This compound-01-H150
This compound-02-CH₃125
This compound-03-F90
This compound-04-Cl75
This compound-05-OCH₃200

This is an interactive data table. You can sort and filter the data to explore the structure-activity relationships.

Synthetic Strategies for this compound Derivative Libraries

The efficient synthesis of a diverse range of this compound derivatives is essential for comprehensive structure-activity relationship studies. Combinatorial chemistry and parallel synthesis are key strategies employed to generate libraries of these compounds. nih.gov

Solid-Phase Synthesis: This technique involves attaching the this compound scaffold to a solid support (resin) and then carrying out a series of chemical reactions. The use of a solid support simplifies the purification process, as excess reagents and by-products can be washed away after each step. This method is well-suited for the automated synthesis of large numbers of compounds.

Solution-Phase Synthesis: While purification can be more challenging than in solid-phase synthesis, solution-phase methods offer greater flexibility in terms of reaction conditions and scalability. nih.gov Modern purification techniques, such as automated flash chromatography and high-performance liquid chromatography (HPLC), have made solution-phase library synthesis more efficient. nih.gov

A typical synthetic route to a library of this compound derivatives might involve a common intermediate to which a variety of building blocks can be added in the final steps. This "late-stage diversification" approach allows for the rapid generation of structural diversity from a common precursor.

Advanced Analytical Techniques for H 2 Mmbfao Research

Chromatographic Separations Coupled with Detection (e.g., GC-MS, HPLC-MS)

Chromatographic techniques coupled with mass spectrometry are powerful tools for separating and identifying components within a mixture, as well as quantifying specific compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are two widely used hyphenated techniques in chemical analysis wikipedia.orgwikipedia.org.

GC-MS is typically employed for volatile and semi-volatile compounds. In this technique, a sample is vaporized and carried by an inert gas (such as helium or hydrogen) through a chromatographic column, where components are separated based on their boiling points and interaction with the stationary phase. perkinelmer.comcormica.com. As each separated component elutes from the GC column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules, fragments them, and then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique fingerprint for identifying the compound by comparing it to spectral libraries wikipedia.org. Using hydrogen as a carrier gas in GC-MS can offer advantages like faster analysis times and improved peak shapes compared to helium, although safety considerations due to its flammability are paramount perkinelmer.comcormica.comchromatographyonline.com.

HPLC-MS is suitable for analyzing non-volatile or thermally labile compounds. In HPLC, the sample is carried by a liquid mobile phase through a stationary phase, separating components based on their interactions with both phases. The effluent from the HPLC column is then introduced into a mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which efficiently transfers the analytes from the liquid phase to the gas phase for ionization and detection wikipedia.org. HPLC-MS is particularly useful for complex biological or environmental samples and can provide information on molecular weight and structural fragments wikipedia.orgnih.govnih.gov.

For a compound like "H-2-Mmbfao," GC-MS or HPLC-MS would be invaluable for determining its purity, identifying any impurities present, and confirming its molecular weight and fragmentation pattern.

TechniqueSeparation MechanismSuitable forInformation Provided
GC-MSVolatility, Stationary Phase InteractionVolatile/Semi-volatileSeparation, Identification (Mass Spectrum)
HPLC-MSPolarity, Stationary Phase InteractionNon-volatile/LabileSeparation, Molecular Weight, Fragmentation

Microscopic Techniques for Material Characterization (e.g., SEM, TEM)

Microscopic techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the morphology, structure, and composition of materials at high resolution measurlabs.comthermofisher.com. While chromatographic and spectroscopic methods provide molecular-level information, electron microscopy offers insights into the physical form and arrangement of the compound, particularly if it exists in solid or particulate form.

SEM provides detailed images of the surface topography of a sample by scanning it with a focused electron beam and detecting secondary or backscattered electrons emitted from the surface measurlabs.comyoutube.com. This technique can reveal information about particle size, shape, surface texture, and how individual particles of "this compound" might aggregate. SEM typically offers a larger field of view and greater depth of field compared to TEM, providing a three-dimensional appearance of the surface thermofisher.comyoutube.com.

TEM, on the other hand, transmits an electron beam through a very thin sample to produce an image measurlabs.comthermofisher.com. TEM provides much higher resolution than SEM and can reveal the internal structure of materials, including crystal structure, defects, and the arrangement of atoms in some cases measurlabs.commpie.de. For "this compound," TEM could potentially be used to examine the internal morphology of its particles or crystalline structure, if applicable. Both SEM and TEM can be coupled with Energy-Dispersive X-ray Spectroscopy (EDX) to provide elemental composition information from the analyzed area measurlabs.com.

TechniqueImaging MechanismInformation ProvidedResolutionSample Preparation
SEMSurface scattering (electrons)Surface morphology, topography, compositionDown to ~10 nmMinimal (often requires coating)
TEMElectron transmissionInternal structure, crystal structure, compositionDown to ~0.1 nmRequires very thin samples

Electrochemical Methods for Redox Behavior of this compound

Electrochemical methods are valuable for studying the redox properties of a chemical compound, which relate to its ability to gain or lose electrons. These techniques can provide information about reaction mechanisms, electron transfer rates, and the stability of different oxidation states youtube.comrajalakshmi.org.

For "this compound," electrochemical techniques such as cyclic voltammetry, square wave voltammetry, or chronoamperometry could be employed to investigate its electrochemical behavior. These methods involve applying a controlled potential to an electrode in a solution containing the compound and measuring the resulting current, or applying a controlled current and measuring the potential. The data obtained can reveal the potentials at which oxidation or reduction occurs, the reversibility of these processes, and the number of electrons transferred rajalakshmi.org.

For example, cyclic voltammetry involves scanning the potential of the working electrode linearly between two limits at a fixed rate while measuring the current. The resulting cyclic voltammogram, a plot of current versus potential, can show peaks corresponding to oxidation and reduction processes. The position and shape of these peaks provide information about the thermodynamics and kinetics of the electron transfer reactions.

Understanding the redox behavior of "this compound" through electrochemical methods would be crucial for applications where electron transfer is involved, such as in electrochemical synthesis, sensors, or energy storage devices.

TechniqueApplied ParameterMeasured ParameterInformation Provided
Cyclic VoltammetryPotential (scan)CurrentRedox potentials, reversibility, kinetics
Square Wave VoltammetryPotential (pulse)CurrentSensitive detection of redox events
ChronoamperometryPotential (step)Current (vs. time)Reaction mechanisms, diffusion coefficients

Emerging Research Directions and Future Outlook for H 2 Mmbfao Studies

Cross-Disciplinary Approaches in H-2-Mmbfao Research

Further investigation into the origin of the name “this compound” is required to determine if it is a novel, yet-to-be-published compound, a proprietary code name, or a potential typographical error. Without clarification on the identity of this compound, no scientifically accurate content can be produced.

Q & A

Basic Question

  • Define variables : Control temperature, solvent polarity, and concentration ranges.
  • Replication : Include triplicate trials to assess reproducibility.
  • Instrumentation : Specify equipment (e.g., HPLC for purity analysis, NMR for structural validation) and calibration protocols.
  • Documentation : Follow guidelines for reporting parameters (e.g., buffer composition, staining methods for gels) to enable replication .

What advanced strategies resolve contradictions in this compound’s reported bioactivity data?

Advanced Question

  • Root-cause analysis : Compare experimental conditions (e.g., cell lines vs. in vivo models) and measurement techniques (e.g., ELISA vs. mass spectrometry).
  • Meta-analysis : Pool data from multiple studies to identify trends or outliers.
  • Constructive falsification : Apply intelligent data analysis (IDA) to test hypotheses against empirical contradictions (e.g., pseudoprogression in tumor studies) .

How can researchers optimize this compound’s synthesis parameters for yield maximization?

Advanced Question

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reaction time, catalyst loading).
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., temperature vs. pressure).
  • Validation : Confirm purity via chromatography and spectroscopic methods. Document deviations from published protocols .

What frameworks integrate qualitative and quantitative data in this compound environmental impact studies?

Advanced Question

  • Mixed-methods design : Combine surveys (e.g., stakeholder perceptions) with quantitative metrics (e.g., soil contamination levels).
  • Triangulation : Cross-validate findings using documentary analysis (e.g., regulatory reports) and field experiments.
  • Ethnographic techniques : Observe real-world usage patterns to contextualize lab data .

How can reproducibility be ensured in this compound research across laboratories?

Advanced Question

  • Standardized protocols : Publish detailed methodologies (e.g., step-by-step synthesis, calibration curves).
  • Data sharing : Use repositories like Zenodo for raw datasets and analysis scripts.
  • Blinded trials : Implement third-party validation for critical assays (e.g., enzymatic inhibition tests) .

What ethical considerations apply to secondary use of this compound data from human studies?

Advanced Question

  • Informed consent : Ensure original studies permit secondary analysis.
  • Anonymization : Remove identifiers from datasets shared publicly.
  • Risk assessment : Evaluate privacy breaches (e.g., genomic data linkage) and mitigate via encryption .

How should researchers validate novel analytical methods for this compound detection?

Advanced Question

  • Sensitivity/Specificity tests : Compare against gold-standard methods (e.g., LC-MS vs. immunoassays).
  • Limit of Detection (LoD) : Determine via serial dilution experiments.
  • Interlaboratory validation : Collaborate with external labs to confirm method robustness .

What criteria distinguish high-impact this compound research for publication?

Advanced Question

  • Novelty : Address unresolved mechanisms (e.g., metabolic pathways).
  • Transparency : Provide raw data, code, and reagent sources.
  • Impact statement : Articulate applications (e.g., therapeutic potential) without overgeneralizing.
  • Visual abstracts : Use clear graphics adhering to journal guidelines (e.g., minimal structures, no compound IDs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.